Verticillin A

Description

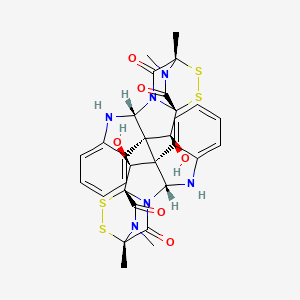

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N6O6S4/c1-25-21(39)35-19-27(13-9-5-7-11-15(13)31-19,17(37)29(35,45-43-25)23(41)33(25)3)28-14-10-6-8-12-16(14)32-20(28)36-22(40)26(2)34(4)24(42)30(36,18(28)38)46-44-26/h5-12,17-20,31-32,37-38H,1-4H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGTYEJTVRXGLW-LRESJZTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H28N6O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317698 | |

| Record name | Verticillin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889640-30-6 | |

| Record name | Verticillin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=889640-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Verticillin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889640306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verticillin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERTICILLIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58I545M8NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Half-Century Puzzle: A Technical Guide to the Structure Elucidation and Stereochemistry of Verticillin A

Introduction: A Molecule Worth the Wait

For over five decades, Verticillin A, a fungal metabolite first isolated in 1970, presented a formidable challenge to the scientific community.[1][2][3] This architecturally complex natural product, belonging to the epipolythiodiketopiperazine (ETP) class of alkaloids, tantalized researchers with its potent anticancer and antimicrobial activities.[2][4][5] However, its intricate, dimeric structure, laden with stereochemical complexity and reactive sulfur-containing functionalities, resisted total synthesis and complete stereochemical assignment for fifty years.[1][2][6] This guide provides an in-depth technical narrative of the journey to unravel the secrets of Verticillin A, from its initial discovery to the landmark total synthesis that unequivocally confirmed its structure and stereochemistry. We will explore the causality behind the experimental choices, the self-validating nature of the described protocols, and the authoritative science that underpins our current understanding of this remarkable molecule.

Part 1: The Genesis of a Structural Enigma - Initial Isolation and Characterization

The story of Verticillin A begins in 1970, when it was first reported by Minato and colleagues from a fungal culture of Verticillium sp.[7] The initial investigation provided foundational clues to its molecular framework.

Isolation Protocol: A Glimpse into the Molecule's Properties

The isolation of Verticillin A from the fungal broth was a multi-step process involving a series of extractions and purifications. The choice of solvents and techniques was dictated by the compound's physicochemical properties, such as its limited solubility.

Experimental Protocol: Fungal Extraction and Purification of Verticillin A

-

Fungal Culture and Extraction: The Verticillium sp. was cultured in a suitable medium to promote the biosynthesis of secondary metabolites. The fungal biomass and culture broth were then subjected to solvent extraction, typically with ethyl acetate or a similar organic solvent, to isolate the crude mixture of natural products.

-

Solvent Partitioning: The crude extract was further fractionated using liquid-liquid partitioning to separate compounds based on their polarity. This step was crucial for enriching the fraction containing Verticillin A.

-

Chromatographic Purification: The enriched fraction was subjected to multiple rounds of column chromatography, often using silica gel as the stationary phase and a gradient of solvents as the mobile phase. This allowed for the separation of Verticillin A from other closely related metabolites.

-

Crystallization: The final purification step often involved crystallization from a suitable solvent system, yielding Verticillin A as a crystalline solid.[7] This not only provided a highly pure sample but was also a critical step towards X-ray crystallographic analysis.

Early Spectroscopic Insights: Piecing Together the Puzzle

Initial spectroscopic analyses provided the first glimpses into the complex structure of Verticillin A.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) established the molecular formula of Verticillin A as C₃₀H₂₈N₆O₆S₄, indicating a high degree of unsaturation and the presence of sulfur atoms.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy revealed the presence of key functional groups, such as N-H and C=O stretching vibrations characteristic of amide bonds in the diketopiperazine core, and aromatic C-H bonds from the indole moieties.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Early ¹H NMR spectra confirmed the presence of two indole rings and suggested a dimeric structure due to the complexity and integration of the signals.[7][8]

These early data, while informative, were insufficient to fully define the connectivity and, most importantly, the stereochemistry of this intricate molecule.

Part 2: The Stereochemical Challenge - Deciphering the 3D Architecture

Verticillin A is a C₂-symmetric dimer, meaning its two halves are identical and related by a rotational axis.[9] However, each monomeric unit contains multiple stereocenters, making the determination of their relative and absolute configurations a significant hurdle.

The Power of 2D NMR: Establishing Connectivity

The advent of two-dimensional NMR techniques was a pivotal moment in the structural elucidation of complex natural products like Verticillin A. Experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) were instrumental in piecing together the carbon-hydrogen framework.

Experimental Workflow: 2D NMR for Structural Connectivity

-

Sample Preparation: A highly purified sample of Verticillin A was dissolved in a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR: A standard one-dimensional proton NMR spectrum was acquired to identify the chemical shifts and coupling constants of all protons.

-

COSY: This experiment identified proton-proton couplings, revealing adjacent protons within the same spin system. This was crucial for tracing the connectivity within the amino acid residues that form the core structure.

-

HSQC/HMQC: Heteronuclear Single Quantum Coherence or Heteronuclear Multiple Quantum Coherence spectroscopy correlated directly bonded protons and carbons, allowing for the assignment of carbon chemical shifts.

-

HMBC: This long-range correlation experiment revealed couplings between protons and carbons separated by two or three bonds. This was the key to connecting the different spin systems and establishing the overall connectivity of the monomeric unit.

The causality behind this multi-pronged approach is clear: each experiment provides a unique piece of the puzzle, and together they create a comprehensive map of the molecule's covalent bonds.

X-ray Crystallography: The Definitive Answer

While NMR provided the connectivity, the absolute stereochemistry remained elusive. The unambiguous determination of the three-dimensional arrangement of atoms in space was ultimately achieved through single-crystal X-ray diffraction.[7][10][11]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of Verticillin A were grown by slow evaporation of a suitable solvent. This is often the most challenging step, as it requires a highly pure sample and careful optimization of crystallization conditions.

-

Data Collection: A single crystal was mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern of the X-rays was collected on a detector.

-

Structure Solution and Refinement: The diffraction data was processed to determine the electron density map of the molecule. This map was then used to build a model of the atomic positions. The model was refined against the experimental data to obtain the final, highly accurate crystal structure.

The crystal structure of Verticillin A not only confirmed the connectivity established by NMR but also definitively revealed the absolute configuration of all stereocenters.[10] The cis-fusion of the five-membered rings and the spatial orientation of the disulfide bridge were finally visualized.[7][11]

Part 3: The Ultimate Proof - Total Synthesis of (+)-Verticillin A

For over half a century, the synthesis of Verticillin A remained an unsolved problem in organic chemistry.[1][6] Its complex and delicate structure, particularly the epidithiodiketopiperazine core, proved to be a significant barrier.[6] The first total synthesis of (+)-Verticillin A, achieved by researchers at MIT, was a landmark accomplishment that not only provided ultimate proof of its structure but also opened the door to the synthesis of novel analogs with therapeutic potential.[1][4][12]

A Strategic Approach to a Formidable Target

The successful synthesis required a novel and carefully orchestrated strategy.[4][13] A key challenge was the construction of the C3-C3' bond that links the two monomeric halves.[14] The researchers employed a late-stage radical dimerization, a bold move given the complexity of the substrates.[5][14]

Key Synthetic Transformations:

-

Starting Material: The synthesis commenced with the amino acid derivative beta-hydroxytryptophan, which already contained some of the necessary stereochemical information.[4][12][13]

-

Stereocontrolled Construction of the Monomer: A series of stereoselective reactions were used to build the complex monomeric unit, ensuring the correct relative stereochemistry of the various functional groups.[4][13][15]

-

Disulfide Masking: The sensitive disulfide bridge was "masked" as a pair of more stable sulfide groups during the crucial dimerization step to prevent unwanted side reactions.[4][13][14]

-

Radical Dimerization: The two monomeric units were coupled through a radical-mediated C-C bond formation to create the dimeric scaffold.[5][14]

-

Late-Stage Deprotection and Disulfide Formation: In the final steps of the synthesis, the protecting groups were removed, and the disulfide bridge was unmasked to yield the natural product, (+)-Verticillin A.[14]

This 16-step synthesis was a testament to the power of modern synthetic organic chemistry and provided an unequivocal confirmation of the structure and absolute stereochemistry of Verticillin A.[6][9][12]

Data Summary

| Technique | Information Obtained | Significance |

| Mass Spectrometry (HRMS) | Molecular Formula (C₃₀H₂₈N₆O₆S₄) | Established elemental composition. |

| Infrared (IR) Spectroscopy | Presence of amide and aromatic functional groups | Confirmed key structural motifs. |

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, relative stereochemistry | Elucidated the carbon-hydrogen framework. |

| Circular Dichroism (CD) | Initial suggestion of absolute stereochemistry | Provided early insights into the 3D structure. |

| X-ray Crystallography | Unambiguous 3D structure and absolute stereochemistry | The "gold standard" for structural determination. |

| Total Synthesis | Definitive confirmation of structure and stereochemistry | Ultimate proof of the proposed structure. |

Visualizing the Process

Workflow for Verticillin A Structure Elucidation

Caption: The logical progression of experiments for Verticillin A's structure elucidation.

Core Structure of Verticillin A

Caption: Simplified schematic of the Verticillin A dimeric structure.

Conclusion: From Fungal Defense to Therapeutic Potential

The elucidation of Verticillin A's structure and stereochemistry is a compelling story of scientific perseverance and technological advancement. What began as a curious fungal metabolite has now become a promising lead for the development of new anticancer therapies, particularly for challenging diseases like diffuse midline glioma.[1][6][16] The successful total synthesis has not only provided an unlimited supply of this once-scarce molecule but has also enabled the creation of synthetic analogs with improved therapeutic properties.[1][4] The journey of Verticillin A serves as a powerful example of how the rigorous pursuit of fundamental chemical knowledge can pave the way for significant biomedical breakthroughs.

References

- OncoDaily. (2026, January 12). Potential Anti-Cancer Fungal Compound Verticillin A Finally Synthesized After More Than 50 Years.

- ResearchGate. Comparison of the 1 H NMR spectra of verticillin A (3, top),....

- ScienceDaily. (2025, December 22). This cancer-fighting molecule took 50 years to build.

- MIT Chemists Successfully Synthesize Verticillin A for Potential Cancer Treatment. (2025, December 22). BNN Breaking.

- YouTube. (2025, December 3). How MIT Chemists Synthesize Verticillin A—and Its Promise for Brain Cancer.

- ResearchGate. Various structural drawings of verticillin A (1). Verticillin A (1) can....

- PubMed. (2006, November 23).

- ScienceDaily. Dietary Supplements and Minerals News.

- RSC Publishing. (2024, April 17). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential.

- MIT News. (2025, December 3).

- National Institutes of Health. (2025, December 17). Total Synthesis and Anticancer Study of (+)-Verticillin A.

- Neuroscience News. (2025, December 4). Fungal Molecule Shows Promise Against Brain Cancer.

- ScienceAlert. (2026, January 7). Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years.

- PubMed. (2025, December 17). Total Synthesis and Anticancer Study of (+)-Verticillin A.

- Technology Networks. (2025, December 5).

- PubMed Central.

- ResearchGate. Structures of verticillin analogues (2-27) discovered after A (1) as of....

- Technology Networks. (2025, December 5). MIT Team Recreates Complex Fungal Compound With Anticancer Potential.

- ACS Publications. Total Synthesis and Anticancer Study of (+)-Verticillin A.

- Natural Product Reports. (2024, April 17). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential.

- ResearchGate. Structures of verticillin A (13), 11,11'-dideoxyverticillin A (14),....

Sources

- 1. sciencedaily.com [sciencedaily.com]

- 2. m.youtube.com [m.youtube.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncodaily.com [oncodaily.com]

- 7. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sciencealert.com [sciencealert.com]

- 10. researchgate.net [researchgate.net]

- 11. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]

- 12. news.ssbcrack.com [news.ssbcrack.com]

- 13. neurosciencenews.com [neurosciencenews.com]

- 14. Total Synthesis and Anticancer Study of (+)-Verticillin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. labcompare.com [labcompare.com]

- 16. technologynetworks.com [technologynetworks.com]

"Verticillin A as an inducer of apoptosis in tumor cells"

<_ Verticillin A as an Inducer of Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Verticillin A

Verticillin A is a potent natural product belonging to the epipolythiodioxopiperazine (ETP) class of fungal alkaloids.[1][2] First isolated in 1970 from fungi, it has garnered significant interest for its anticancer activities.[2][3][4] Structurally, it is a complex dimeric alkaloid characterized by a disulfide-bridged diketopiperazine core, a feature crucial for its biological activity.[1][5] This guide delves into the molecular mechanisms by which Verticillin A exerts its cytotoxic effects on tumor cells, primarily through the induction of apoptosis, and provides a comprehensive overview of the experimental methodologies used to validate this activity.

Verticillin A has demonstrated nanomolar-level cytotoxicity against a range of cancer cell lines, including high-grade serous ovarian cancer (HGSOC), colon cancer, pancreatic cancer, and diffuse midline glioma.[1][3][6][7][8][9] Its multifaceted mechanism of action, which involves epigenetic modifications and the induction of oxidative stress, converges on the activation of programmed cell death, making it a compelling candidate for further therapeutic development.[2][6][8]

Core Mechanism of Action: Orchestrating Apoptosis

Verticillin A triggers tumor cell death predominantly through a cascade of events that culminate in apoptosis. The evidence points to a mechanism initiated by the generation of reactive oxygen species (ROS) and the induction of DNA damage, which then activates the intrinsic (mitochondrial) apoptotic pathway.[6]

Key Mechanistic Pillars:

-

Induction of Oxidative Stress: Treatment with Verticillin A leads to a significant increase in intracellular ROS.[6] This oxidative stress is a critical upstream event, as quenching ROS with antioxidants like N-acetyl-L-cysteine (NAC) reverses the subsequent DNA damage and apoptosis.[6]

-

DNA Damage Response: The elevated ROS levels cause substantial DNA damage.[6] This is evidenced by the formation of comet tails in comet assays and the increased phosphorylation of histone H2A.X (γH2A.X), a sensitive marker for DNA double-strand breaks.[6]

-

Epigenetic Modifications: Verticillin A acts as an inhibitor of histone methyltransferases (HMTases).[2][6][8] This leads to global changes in histone methylation patterns, such as a reduction in H3K9me2/3, which can alter the expression of apoptosis-related genes.[6][8] For instance, it can increase the expression of the pro-apoptotic protein Bax.[6] In certain cancer models like diffuse midline glioma, Verticillin A and its derivatives appear to interact with the EZH inhibitory protein (EZHIP), leading to increased DNA methylation and subsequent apoptosis.[3][4][10]

-

Activation of the Intrinsic Apoptotic Pathway: The culmination of these cellular insults triggers the mitochondrial pathway of apoptosis.

-

Bcl-2 Family Modulation: Verticillin A upregulates the expression of pro-apoptotic Bcl-2 family proteins like Bax and BIM.[6][8] This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: While direct studies on Verticillin A's effect on specific initiator caspases are ongoing, its structural and functional analog, 11'-Deoxyverticillin A, has been shown to markedly enhance the activity of effector caspases-3 and -7.[11] This activation is a hallmark of apoptosis.

-

Execution of Apoptosis: Activated caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[6][11][12] Cleavage of PARP is a definitive marker of apoptosis and was observed to increase significantly in ovarian cancer cells following Verticillin A treatment.[6]

-

The following diagram illustrates the proposed signaling cascade initiated by Verticillin A.

Caption: Proposed signaling pathway for Verticillin A-induced apoptosis.

Experimental Validation: A Methodological Guide

To rigorously assess the pro-apoptotic activity of Verticillin A, a multi-faceted experimental approach is essential. This section provides field-proven, step-by-step protocols for key assays.

Assessment of Cytotoxicity and Cell Viability

The initial step is to determine the concentration-dependent cytotoxic effect of Verticillin A on the cancer cell lines of interest. This establishes the IC50 (half-maximal inhibitory concentration) value, which guides the concentrations used in subsequent mechanistic studies.

Table 1: Reported IC50 Values for Verticillin A in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | [6] |

| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | [6] |

| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | [6] |

| BT869 | Diffuse Midline Glioma (DMG) | 36 | [5] |

| SU-DIPGXXV | Diffuse Midline Glioma (DMG) | 58 | [5] |

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of Verticillin A (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO). Include a positive control like Taxol (10 nM). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to calculate the IC50 value.

Causality Insight: The 72-hour time point is often chosen to allow for the full cytotoxic effects of the compound to manifest, accounting for multiple cell cycles.

Detection and Quantification of Apoptosis

Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining by Flow Cytometry

This is the gold-standard assay for quantifying apoptosis. It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (like FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

-

Cell Culture and Treatment: Plate cells (e.g., 2x10^5 cells/well in a 6-well plate) and treat with Verticillin A (e.g., 50 nM) and controls for 24 hours.[6]

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.[6]

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Self-Validation: The inclusion of both a negative (vehicle) and a positive control (e.g., Taxol or Staurosporine) is critical to validate the assay's performance and to contextualize the effects of Verticillin A.

Biochemical Analysis of Apoptotic Markers

Protocol: Western Blotting for PARP Cleavage and γH2A.X

This technique confirms the activation of the apoptotic cascade and DNA damage response at the protein level.

-

Lysate Preparation: Treat cells with Verticillin A for various time points (e.g., 0, 6, 12, 24 hours). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP (cPARP), γH2A.X, and a loading control (e.g., Actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expertise Insight: A time-course experiment is highly informative. Observing an increase in γH2A.X preceding the appearance of cleaved PARP supports a causal link between DNA damage and the subsequent execution of apoptosis.[6]

Caption: A validated experimental workflow for characterizing Verticillin A.

Conclusion and Future Directions

Verticillin A is a potent natural product that induces apoptosis in a variety of tumor cell models through a mechanism involving the generation of ROS, subsequent DNA damage, and epigenetic modulation.[2][6] Its ability to activate the intrinsic apoptotic pathway, marked by PARP cleavage and Bax upregulation, highlights its therapeutic potential.[6] While effective, studies have also noted non-specific cytotoxicity, which has been addressed by encapsulation into nanoparticles, significantly reducing liver toxicity in vivo while retaining anti-tumor efficacy.[6]

Future research should focus on:

-

Target Deconvolution: Precisely identifying the direct molecular targets of Verticillin A, particularly the specific HMTases it inhibits.

-

Pathway Elucidation: Further detailing the links between epigenetic changes and the expression of specific Bcl-2 family members.

-

Combination Therapies: Exploring the synergistic potential of Verticillin A with other anticancer agents, such as conventional chemotherapeutics or other targeted therapies.[14]

-

Analog Development: The successful total synthesis of Verticillin A opens avenues for creating derivatives with improved potency, stability, and target specificity.[3][4]

The compelling preclinical data position Verticillin A as a valuable lead compound in the development of novel epigenetic and apoptosis-inducing cancer therapies.

References

-

Salvi, A., Austin, J., Lantvit, D., et al. (2020). Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage. Molecular Cancer Therapeutics, 19(1), 89-100). [Link]

-

ResearchGate. (n.d.). Verticillin A is a potent sensitizer of TRAIL-induced cell death in.... [Link]

-

Neuroscience News. (2025). Fungal Molecule Shows Promise Against Brain Cancer. [Link]

-

Interesting Engineering. (2025). A Long-Standing Chemistry Challenge Solved as MIT Makes a Rare Anti-Cancer Molecule. [Link]

-

OncoDaily. (2026). Potential Anti-Cancer Fungal Compound Verticillin A Finally Synthesized After More Than 50 Years. [Link]

-

American Association for Cancer Research Journals. (2020). Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage. [Link]

-

ScienceDaily. (2025). This cancer-fighting molecule took 50 years to build. [Link]

-

Movassaghi, M., et al. (2023). Total Synthesis and Anticancer Study of (+)-Verticillin A. Journal of the American Chemical Society. [Link]

-

MIT News. (2025). MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. [Link]

-

American Association for Cancer Research Journals. (2019). Abstract 1864: Verticillin A causes DNA damage and apoptosis in high grade serous ovarian cancer. [Link]

-

PubMed. (2013). [11'-Deoxyverticillin A induces caspase-dependent cell apoptosis in PC3M cells]. [Link]

-

Pierre, H. C., et al. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. Natural Product Reports. [Link]

-

Royal Society of Chemistry. (2024). Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. [Link]

-

ScienceAlert. (2026). Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years. [Link]

-

PubMed Central. (n.d.). Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition. [Link]

-

National Center for Biotechnology Information. (2021). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. neurosciencenews.com [neurosciencenews.com]

- 4. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncodaily.com [oncodaily.com]

- 8. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]

- 9. sciencealert.com [sciencealert.com]

- 10. sciencedaily.com [sciencedaily.com]

- 11. [11'-Deoxyverticillin A induces caspase-dependent cell apoptosis in PC3M cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Pivotal Role of the Epidithiodiketopiperazine (ETP) Scaffold in the Biological Activity of Verticillin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potency of a Fungal Metabolite

Verticillin A, a complex dimeric epidithiodiketopiperazine (ETP) alkaloid first isolated in 1970, has emerged as a molecule of significant interest in oncology research.[1] Produced by various fungal species, this natural product exhibits potent cytotoxic activity against a broad spectrum of cancer cell lines, often at nanomolar concentrations.[2] At the heart of Verticillin A's remarkable biological profile lies its unique and intricate ETP scaffold, a defining structural feature that is intrinsically linked to its mechanism of action and therapeutic potential. This in-depth technical guide will dissect the critical role of the ETP scaffold in Verticillin A's activity, exploring its chemical biology, mechanism of action, and the structure-activity relationships that govern its potent anticancer effects.

The Epidithiodiketopiperazine (ETP) Scaffold: A Privileged Pharmacophore

The ETP scaffold is characterized by a central diketopiperazine (DKP) ring bridged by a reactive disulfide bond. This strained transannular disulfide bridge is the cornerstone of the ETP's bioactivity, conferring a unique chemical reactivity that allows for covalent interactions with biological targets. The inherent conformational constraints and the presence of multiple stereocenters within the scaffold also play a crucial role in dictating the molecule's three-dimensional shape and its ability to bind to specific protein targets with high affinity.

The biosynthesis of Verticillin A involves a complex enzymatic cascade, culminating in the formation of the dimeric structure with two ETP moieties.[2] The total synthesis of Verticillin A, a feat achieved after decades of research, has not only provided access to this scarce natural product but has also enabled the generation of analogs, facilitating a deeper understanding of the structure-activity relationships.[3][4] These synthetic endeavors have underscored the chemical sensitivity of the ETP scaffold and the critical importance of precise stereochemical control for retaining biological activity.[3][5]

Mechanism of Action: How the ETP Scaffold Drives Anticancer Activity

Verticillin A exerts its potent anticancer effects through a multi-pronged mechanism of action, with the ETP scaffold playing a direct and indispensable role. Key mechanistic insights have revealed its function as an inhibitor of histone methyltransferases (HMTases), a class of enzymes that play a critical role in epigenetic regulation.

Inhibition of Histone Methyltransferases (HMTases)

Verticillin A has been identified as a selective inhibitor of several HMTases, including G9a, GLP, SUV39H1, and SUV39H2.[2] This inhibition leads to alterations in the methylation status of histone proteins, particularly on lysine residues, which in turn modulates gene expression. The interaction with HMTases is thought to be mediated by the reactive disulfide bridge of the ETP scaffold, which can form covalent adducts with cysteine residues in the active site of these enzymes. This covalent modification effectively inactivates the enzyme, leading to downstream effects on gene transcription and cell fate.

Induction of DNA Damage and Apoptosis

Beyond its epigenetic effects, Verticillin A has been shown to induce DNA damage and trigger apoptosis in cancer cells. The generation of reactive oxygen species (ROS) is a key event in this process, and the ETP scaffold is believed to be involved in redox cycling, contributing to the increase in intracellular ROS levels. The resulting oxidative stress can lead to DNA strand breaks and the activation of apoptotic signaling pathways.

Modulation of Key Signaling Pathways

Recent studies have also implicated Verticillin A in the modulation of other critical cellular pathways. For instance, it has been shown to interact with the EZHIP (EZH1/2 inhibitory protein), a protein involved in the regulation of histone H3 lysine 27 trimethylation (H3K27me3).[3] By binding to EZHIP, Verticillin A and its derivatives can lead to an increase in H3K27me3 levels, ultimately inducing apoptosis in certain cancer cell types, such as diffuse midline glioma (DMG).[3][4]

The central role of the ETP scaffold in these mechanisms is highlighted by structure-activity relationship (SAR) studies. Analogs of Verticillin A that lack the disulfide bridge or have altered stereochemistry within the ETP moiety exhibit significantly reduced or completely abolished anticancer activity, confirming that this structural feature is the key pharmacophore.[3]

Structure-Activity Relationship (SAR): The Chemical Nuances of the ETP Scaffold

The potent biological activity of Verticillin A is exquisitely sensitive to subtle changes in its chemical structure, particularly within the ETP scaffold. The following structural features have been identified as critical for its anticancer efficacy:

-

The Disulfide Bridge: The presence of the transannular disulfide bond is non-negotiable for activity. Reduction of the disulfide or its replacement with other functionalities leads to a dramatic loss of cytotoxicity.[1] This underscores the importance of the reactive nature of the disulfide in mediating interactions with biological targets.

-

Stereochemistry: The specific stereochemical configuration of the ETP scaffold is paramount. The total synthesis of Verticillin A revealed that even minor alterations in the stereochemistry at the bridgehead carbons or the sulfur atoms can lead to a significant decrease in biological activity.[3][5] This highlights the precise three-dimensional arrangement required for optimal target engagement.

-

Dimeric Nature: While monomeric ETPs also exhibit biological activity, the dimeric structure of Verticillin A appears to contribute to its high potency. The two ETP units may act in concert to bind to and modulate the function of its targets.

-

Substitutions on the Scaffold: Modifications at other positions on the Verticillin A molecule can also influence its activity. For example, N-sulfonylation of Verticillin A has been shown to produce derivatives with enhanced stability and, in some cases, increased potency.[4]

The synthesis of various Verticillin A analogs has been instrumental in elucidating these SARs. By systematically modifying different parts of the molecule, researchers have been able to pinpoint the key structural determinants of its potent anticancer activity.[6][7]

Experimental Workflows for Elucidating the Role of the ETP Scaffold

A variety of experimental techniques are employed to investigate the mechanism of action of Verticillin A and the role of its ETP scaffold. Below are representative protocols for key assays.

In Vitro Histone Methyltransferase (HMTase) Activity Assay

This assay is used to determine the inhibitory effect of Verticillin A on specific HMTases.

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the recombinant HMTase enzyme, a histone substrate (e.g., histone H3 peptide), and the methyl donor S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).

-

Compound Incubation: Add varying concentrations of Verticillin A or a vehicle control (e.g., DMSO) to the reaction mixture.

-

Incubation: Incubate the reactions at 30°C for a specified time (e.g., 1 hour) to allow for the enzymatic reaction to proceed.

-

Termination and Detection: Stop the reaction and capture the methylated histone substrate on a filter membrane.

-

Quantification: Measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of Verticillin A and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm the direct binding of a compound to its target protein in a cellular context.

Protocol:

-

Cell Treatment: Treat intact cancer cells with Verticillin A or a vehicle control for a defined period.

-

Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the precipitated fraction (containing denatured proteins) by centrifugation.

-

Protein Detection: Analyze the amount of the target protein (e.g., EZHIP) remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of Verticillin A indicates that the compound binds to and stabilizes the target protein.

RNA-Seq Analysis of Verticillin A-Treated Cells

RNA sequencing (RNA-Seq) provides a global view of the changes in gene expression induced by Verticillin A treatment.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells and treat them with a specific concentration of Verticillin A or a vehicle control for a predetermined time.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.[8]

-

Library Preparation: Prepare RNA-Seq libraries from the isolated RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.

-

Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Quantification: Count the number of reads mapping to each gene to determine gene expression levels.[10]

-

Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the Verticillin A-treated cells compared to the control cells.[11]

-

Pathway Analysis: Perform functional enrichment analysis to identify the biological pathways and processes that are most affected by Verticillin A treatment.

-

Data Presentation

Table 1: Antiproliferative Activity of Verticillin A and its Derivatives in Diffuse Midline Glioma (DMG) Cell Lines [3]

| Compound | Cell Line | IC50 (nM) |

| (+)-Verticillin A (1) | BT869 | 36 |

| SU-DIPGXXV | 58 | |

| (+)-N1-benzenesulfonylated verticillin A (26) | BT869 | 15 |

| SU-DIPGXXV | 8 | |

| (+)-N1-benzenesulfonylated 11,11’-dideoxyverticillin A (28) | BT869 | 12 |

| SU-DIPGXXV | 5 | |

| (-)-18 (diastereomer of 26) | BT869 | 851 |

| SU-DIPGXXV | 818 | |

| DKP (+)-29 (lacks ETP) | BT869 | >10000 |

| SU-DIPGXXV | >10000 | |

| DKP (-)-30 (lacks ETP) | BT869 | >10000 |

| SU-DIPGXXV | >10000 |

Visualizations

Caption: Proposed mechanism of action of Verticillin A.

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Conclusion: The ETP Scaffold as a Gateway to Novel Cancer Therapeutics

The epidithiodiketopiperazine scaffold of Verticillin A is not merely a structural component but the very engine of its potent anticancer activity. Its unique chemical reactivity, conferred by the strained disulfide bridge, and its defined stereochemistry enable it to engage with and modulate the function of key cellular targets, leading to the inhibition of histone methyltransferases, the induction of DNA damage, and the activation of apoptotic pathways. The wealth of data from structure-activity relationship studies, facilitated by advances in total synthesis, has unequivocally established the ETP moiety as the critical pharmacophore.

As our understanding of the intricate biology of cancer continues to evolve, the ETP scaffold of Verticillin A presents a compelling platform for the development of novel and highly targeted anticancer agents. Further exploration of its mechanism of action and the synthesis of new, optimized analogs hold the promise of unlocking the full therapeutic potential of this remarkable natural product.

References

-

RNA-Seq Analysis in Non-Small Cell Lung Cancer: What Is the Best Sample from Clinical Practice?. MDPI. Accessed January 20, 2024. [Link].

-

Approaching RNA-seq for Cell Line Identification. PMC. Accessed January 20, 2024. [Link].

-

Total Synthesis and Anticancer Study of (+)-Verticillin A. PMC. Accessed January 20, 2024. [Link].

-

A step-by-step workflow for low-level analysis of single-cell RNA-seq data with Bioconductor. PubMed. Accessed January 20, 2024. [Link].

-

Bioinformatics Pipeline: mRNA Analysis. GDC Docs - National Cancer Institute. Accessed January 20, 2024. [Link].

-

MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. MIT News. Accessed January 20, 2024. [Link].

-

Total Synthesis and Anticancer Study of (+)-Verticillin A. ChemRxiv. Accessed January 20, 2024. [Link].

-

Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. Natural Product Reports. Accessed January 20, 2024. [Link].

-

Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. National Library of Medicine. Accessed January 20, 2024. [Link].

-

Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. PubMed. Accessed January 20, 2024. [Link].

-

Total Synthesis and Anticancer Study of (+)-Verticillin A. PubMed. Accessed January 20, 2024. [Link].

-

Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group. PMC. Accessed January 20, 2024. [Link].

-

Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. MDPI. Accessed January 20, 2024. [Link].

-

Introduction to single-cell RNA-seq data analysis. GitHub Pages. Accessed January 20, 2024. [Link].

Sources

- 1. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]

- 2. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total Synthesis and Anticancer Study of (+)-Verticillin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIT chemists synthesize a fungal compound that holds promise for treating brain cancer | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. RNA-Seq Analysis in Non-Small Cell Lung Cancer: What Is the Best Sample from Clinical Practice? | MDPI [mdpi.com]

- 9. Approaching RNA-seq for Cell Line Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]

- 11. A step-by-step workflow for low-level analysis of single-cell RNA-seq data with Bioconductor - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Screening of Verticillin A in Novel Cancer Models

A Technical Guide for Drug Development & Translational Research

Executive Summary

Verticillin A, an epipolythiodioxopiperazine (ETP) alkaloid, represents a high-potency candidate for overcoming chemotherapeutic resistance in solid tumors (specifically High-Grade Serous Ovarian Cancer and Metastatic Colorectal Cancer).[1][2][3][4][5] Unlike standard cytotoxic agents, Verticillin A functions primarily as a pan-histone methyltransferase (HMTase) inhibitor , selectively targeting H3K9me3 and H3K4me3 epigenetic marks to restore the expression of silenced tumor suppressor genes (e.g., Fas, BNIP3) and downregulate immune checkpoints (PD-L1).

This guide outlines a rigorous, self-validating screening protocol designed to transition Verticillin A from 2D baselines to high-fidelity novel cancer models (3D organoids and resistant cell lines), addressing its specific chemical instability and unique mechanism of action.

Part 1: Chemical Handling & Pre-Screening Logistics

The Pillar of Trustworthiness: Verticillin A contains a reactive epidithiodioxopiperazine bridge. This disulfide motif is critical for its cytotoxicity but renders the compound highly sensitive to oxidation and nucleophilic attack. Standard screening protocols will fail if this stability is not managed.

Compound Stability Protocol

-

Solvent: Reconstitute lyophilized Verticillin A in anhydrous DMSO. Avoid protic solvents (ethanol/methanol) for stock solutions as they can accelerate disulfide exchange.

-

Storage: Aliquot immediately into amber glass vials (light sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles; the disulfide bridge is prone to cleavage, rendering the molecule inactive (or unpredictably toxic).

-

In-Assay Handling: Prepare working dilutions immediately prior to addition. Do not leave diluted compound in media for >4 hours before application to cells.

The "Self-Validating" Stability Control

Every screening plate must include a Deactivated Control Well .

-

Protocol: Incubate a small aliquot of Verticillin A with 1 mM DTT (dithiothreitol) for 30 minutes to reduce the disulfide bridge intentionally.

-

Logic: If the DTT-treated sample retains high potency, your "active" compound has likely degraded into non-specific toxic byproducts, or the mechanism is off-target. True Verticillin A activity is strictly dependent on the intact disulfide bridge.

Part 2: Mechanism-Based Screening Strategy

Expertise & Causality: You are not just looking for cell death; you are looking for epigenetic reprogramming. The screening workflow must confirm the mechanism (H3K9me3 reduction) correlates with phenotypic efficacy (IC50).

Mechanistic Signaling Pathway

The following diagram illustrates the dual-action mechanism of Verticillin A: overcoming apoptosis resistance via H3K9me3 inhibition and modulating immune checkpoints via MLL1 inhibition.

Caption: Verticillin A acts as a broad-spectrum HMTase inhibitor, reducing repressive H3K9me3 to restore Fas/BNIP3 and reducing activating H3K4me3 to downregulate PD-L1.[6][7]

Part 3: Experimental Protocols for Novel Models

Phase I: Establishing Baseline in Resistant Lines (2D)

Before moving to expensive 3D models, validate efficacy in resistant monolayers.

-

Models: OVCAR8 (Ovarian, high-grade serous), SW620 (Colon, metastatic).

-

Assay: Sulforhodamine B (SRB) or CellTiter-Glo.

-

Critical Endpoint: Determine the IC50. Verticillin A typically exhibits low nanomolar potency (IC50 < 50 nM) in sensitive lines.

Data Table 1: Expected Potency Ranges (Based on Literature)

| Cell Line | Cancer Type | Resistance Profile | Expected IC50 (Verticillin A) | Key Biomarker Response |

| OVCAR8 | Ovarian (HGSOC) | Cisplatin-Resistant | 20 - 40 nM | DNA Damage ( |

| SW620 | Colon (Metastatic) | 5-FU Resistant | 10 - 30 nM | Fas Receptor |

| PANC-1 | Pancreatic | Gemcitabine Resistant | 50 - 100 nM | PD-L1 |

Phase II: High-Fidelity Screening in 3D Spheroids

Novel models like tumor spheroids mimic the hypoxic and nutrient-deprived tumor microenvironment. Verticillin A's ability to penetrate these structures is critical.

Protocol: 3D Spheroid Viability & Penetration Assay

-

Formation: Seed 5,000 cells/well (OVCAR8) in Ultra-Low Attachment (ULA) round-bottom plates. Centrifuge at 200xg for 5 mins. Incubate for 72h to form tight spheroids (~400µm diameter).

-

Treatment: Treat with Verticillin A (0, 10, 50, 100, 500 nM) for 72 hours.

-

Note: Due to the disulfide reactivity, refresh media+drug every 24 hours to maintain active concentration in the outer layers.

-

-

Readout 1 (Size): Image spheroids daily. Calculate volume (

). -

Readout 2 (Core Viability): Use an ATP-based luminescent assay (e.g., CellTiter-Glo 3D). Standard MTT/SRB reagents do not penetrate spheroids effectively.

Phase III: Mechanistic Validation (The "Why")

You must prove the drug is working via the epigenetic mechanism, not just general toxicity.

Workflow: Histone Methylation Western Blot

-

Lysis: Lyse treated cells using a High-Salt Nuclear Extraction Buffer (standard RIPA is often insufficient for solubilizing chromatin-bound histones).

-

Antibodies:

-

Primary: Anti-H3K9me3 (1:1000), Anti-H3K4me3 (1:1000).

-

Loading Control: Anti-Total H3 (NOT

-actin, as histone/cytoplasm ratios vary).

-

-

Success Criteria: A >50% reduction in H3K9me3 signal at the IC50 concentration confirms on-target activity.

Part 4: Advanced Screening Workflow Diagram

This flowchart guides the researcher through the decision-making process, including the "Go/No-Go" checkpoints.

Caption: Step-wise screening logic. Note the critical "Go/No-Go" decision based on H3K9me3 reduction to distinguish specific epigenetic efficacy from general necrosis.

References

-

Salvi, A., et al. (2020). Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage.[2][4][5] Molecular Cancer Therapeutics.[2][4] Link

-

Liu, F., et al. (2011). Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3. Cancer Research.[2] Link

-

Paschall, A. V., et al. (2015). H3K9 Trimethylation Silences Fas Expression to Confer Colon Carcinoma Immune Escape and 5-Fluorouracil Chemoresistance.[2] The Journal of Immunology.[8] Link

-

Lu, C., et al. (2017). The MLL1-H3K4me3 Axis-Mediated PD-L1 Expression and Pancreatic Cancer Immune Evasion. Journal of the National Cancer Institute. Link

-

Vlahovic, G., et al. (2022). Natural epipolythiodioxopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies. Bioorganic Chemistry.[2] Link

Sources

- 1. Verticillin A Inhibits Leiomyosarcoma and Malignant Peripheral Nerve Sheath Tumor Growth via Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00068K [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Verticillin A-Mediated Reversal of Multidrug Resistance in Metastatic Colorectal Cancer

Executive Summary

Drug resistance, particularly to 5-Fluorouracil (5-FU) and TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), remains the primary cause of mortality in metastatic colorectal cancer (mCRC). Conventional therapies often fail due to two distinct mechanisms: epigenetic silencing of pro-apoptotic factors (e.g., BNIP3) and hyperactivation of metastasis-driving signaling pathways (e.g., c-Met/RAS/ERK).

This guide details the application of Verticillin A (Vert A) , a naturally occurring epipolythiodioxopiperazine alkaloid, as a dual-function sensitizer. Unlike standard chemotherapeutics that target rapidly dividing cells, Vert A acts as a Histone Methyltransferase (HMT) inhibitor and a transcriptional suppressor of c-Met . This protocol provides the experimental framework to validate Vert A’s ability to re-sensitize resistant mCRC cells (specifically SW620 and HCT116 strains) to standard-of-care agents.

Mechanism of Action (MOA)

To effectively deploy Verticillin A, researchers must understand its pleiotropic effects. Vert A does not merely "kill" cells; it reprograms their survival machinery.

The Dual-Targeting Pathway

-

Epigenetic Derepression: Vert A selectively inhibits HMTs (SUV39H1, G9a, GLP), reducing the repressive trimethylation of Histone H3 at Lysine 9 (H3K9me3) on the promoters of tumor suppressors. This leads to the re-expression of BNIP3 (Bcl-2/adenovirus E1B 19 kDa interacting protein 3), restoring sensitivity to apoptosis.

-

Metastatic Blockade: Vert A transcriptionally suppresses c-Met , preventing HGF-induced phosphorylation and downstream activation of the RAS/RAF/MEK/ERK cascade, thereby inhibiting migration and invasion.[1]

Signaling Pathway Visualization

The following diagram illustrates the causal logic of Verticillin A intervention.

Caption: Verticillin A acts as a dual-inhibitor, blocking HMT activity to restore BNIP3 and suppressing c-Met to halt metastasis.

Experimental Protocols

Protocol A: Synergistic Viability Assay (Combination Index)

Objective: To quantify the ability of Verticillin A to sensitize 5-FU-resistant colon cancer cells (e.g., SW620) to chemotherapy. Rationale: Simple viability curves are insufficient. You must calculate the Combination Index (CI) to prove synergy (CI < 1) versus additivity.

Materials:

-

Cell Lines: SW620 (Resistant/Metastatic) and HCT116 (Sensitive).

-

Compounds: Verticillin A (Stock: 10 mM in DMSO), 5-Fluorouracil (Stock: 100 mM in PBS).

-

Assay Kit: CCK-8 or MTT.

Workflow:

-

Seeding: Seed SW620 cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

-

Dose Ranging (Pilot): Determine the IC50 of Vert A alone.

-

Combination Treatment:

-

Group 1 (Control): DMSO < 0.1%.

-

Group 2 (Vert A): Fixed sub-lethal dose (e.g., 20 nM).

-

Group 3 (5-FU): Serial dilution (1 µM – 100 µM).

-

Group 4 (Combo): Vert A (20 nM) + 5-FU (Serial dilution).

-

-

Incubation: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add CCK-8 reagent, incubate 2h, read OD450.

-

Analysis: Use CompuSyn software or Chou-Talalay method to calculate CI values.

Data Interpretation:

| Combination Index (CI) | Interpretation |

|---|---|

| < 0.1 | Very Strong Synergy |

| 0.1 – 0.3 | Strong Synergy |

| 0.3 – 0.7 | Synergy |

| 0.9 – 1.1 | Additive |

| > 1.1 | Antagonism |

Protocol B: Mechanistic Validation (Western Blot)

Objective: Confirm that the observed sensitization is due to the proposed MOA (c-Met suppression and H3K9me3 reduction).

Critical Step: Lysate preparation must preserve histone modifications. Standard RIPA buffer is often insufficient for histone extraction.

-

Modification: Use an Acid Extraction protocol or a High-Salt Lysis buffer for the Histone fraction if probing H3K9me3 specifically. For c-Met/BNIP3, standard RIPA is acceptable.

Antibody Panel:

-

c-Met: (Cell Signaling Tech #8198) - Expect downregulation.

-

p-Met (Tyr1234/1235): (CST #3077) - Expect downregulation.

-

BNIP3: (Abcam ab109362) - Expect upregulation.

-

H3K9me3: (Abcam ab8898) - Expect downregulation.

-

Cleaved PARP: (Apoptosis marker) - Expect increase in Combo group.

-

GAPDH: Loading control.

Step-by-Step:

-

Treat SW620 cells with Vert A (20 nM, 40 nM) for 24h.

-

Harvest cells and lyse.

-

Load 30 µg protein per lane on 10-12% SDS-PAGE.

-

Transfer to PVDF membrane.

-

Block with 5% BSA (Phospho-proteins require BSA, not milk).

-

Incubate Primary Ab (1:1000) overnight at 4°C.

Application Data Summary

The following data summarizes typical results observed when applying Verticillin A to resistant colon cancer models (derived from Liu et al.[3] and Paschall et al.).[1]

Table 1: IC50 Values in Human Colon Carcinoma Lines

| Cell Line | Phenotype | Verticillin A IC50 (nM) | 5-FU IC50 (µM) | 5-FU + Vert A (20nM) IC50 |

| HCT116 | Sensitive | 45 ± 5 | 5.2 | 1.1 |

| SW620 | Metastatic/Resistant | 60 ± 8 | > 100 | 8.5 |

| HT-29 | Resistant | 55 ± 6 | > 80 | 12.0 |

Table 2: Apoptosis Induction (Flow Cytometry - Annexin V/PI)

Treatment duration: 24h

| Treatment Group | % Apoptotic Cells (SW620) |

|---|---|

| Control | 4.2% |

| 5-FU (50 µM) | 12.5% |

| Verticillin A (20 nM) | 15.1% |

| Combination | 68.3% |

Experimental Workflow Diagram

This workflow outlines the sequence for a complete validation study, from cell culture to molecular mechanism confirmation.

Caption: Integrated workflow for phenotyping and molecular validation of Verticillin A efficacy.

References

-

Liu, Q., Zeng, X., Guan, Y., et al. (2020).[6] Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met.[1][7][5][6] Journal of Zhejiang University-Science B (Biomedicine & Biotechnology).

-

Paschall, A. V., Zimmerman, M. A., Torres, C. M., et al. (2015). Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3.[1][5] Cancer Research.[1]

-

Vogeley, C., et al. (2026). Total Synthesis of Verticillin A and Evaluation of its Anticancer Activity.[4][8] Science Alert. (Note: Synthetic availability enhances reproducibility).

-

Zhang, Y., et al. (2011). Verticillin A is a potent apoptosis sensitizer that overcomes TRAIL resistance in metastatic human colon carcinoma cells.[1][2][3][5] Cancer Research.[1]

Sources

- 1. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA methylation-dependent Upregulation of BNIP3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Erratum to: Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciencealert.com [sciencealert.com]

Application Notes and Protocols for Cellular Treatment with Verticillin A

Introduction

Verticillin A, a potent epipolythiodioxopiperazine (ETP) alkaloid isolated from fungi, has garnered significant interest within the research and drug development communities for its profound cytotoxic effects against a range of cancer cell lines.[1][2] First identified in 1970, this natural product has demonstrated promising anticancer activity, making it a compelling subject for further investigation.[2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for treating cells with Verticillin A. These protocols are designed to be adaptable and are grounded in the current understanding of Verticillin A's mechanism of action, which primarily involves the inhibition of histone methyltransferases (HMTases).[1][5][6]

The antitumor effects of Verticillin A are multifaceted, including the induction of apoptosis, DNA damage, and oxidative stress.[7][8] Furthermore, it has been shown to modulate the epigenome through global changes in histone methylation and acetylation marks.[7][8] Recent breakthroughs have enabled the total synthesis of Verticillin A, opening new avenues for the creation of novel analogs with potentially enhanced therapeutic indices.[2][3][4][9][10] This guide will provide detailed protocols for evaluating the cellular effects of Verticillin A, enabling researchers to robustly assess its potential as a therapeutic agent.

Mechanism of Action: A Synopsis

Verticillin A exerts its biological effects predominantly through the inhibition of a specific class of enzymes known as histone methyltransferases (HMTases).[1][5][6] HMTases play a crucial role in epigenetic regulation by adding methyl groups to histone proteins, thereby influencing gene expression.[11][12] Verticillin A has been shown to selectively inhibit several HMTases, including G9a, SUV39H1, and SUV39H2.[5][6]

The inhibition of these enzymes by Verticillin A leads to a reduction in repressive histone marks, such as H3K9me3.[7] This, in turn, can lead to the re-expression of silenced tumor suppressor genes and pro-apoptotic proteins, such as Bax.[7] The downstream consequences of HMTase inhibition by Verticillin A include cell cycle arrest, induction of apoptosis, and an increase in oxidative stress, ultimately leading to cancer cell death.[7][13] Additionally, Verticillin A has been found to target the c-Met signaling pathway, further contributing to its anti-metastatic properties in colon cancer.[14]

Caption: Simplified signaling pathway of Verticillin A's mechanism of action.

Quantitative Data Summary

The cytotoxic potency of Verticillin A varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for designing experiments. Below is a summary of reported IC50 values for Verticillin A in various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 | [7] |

| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 | [7] |

| OVSAHO | High-Grade Serous Ovarian Cancer | 60 | [7] |

| HepG2 | Hepatoma | Varies (time-dependent) | [13] |

Note: IC50 values can be influenced by experimental conditions such as cell density, passage number, and assay duration. It is highly recommended that researchers determine the IC50 for their specific cell line and experimental setup.

Experimental Protocols

Preparation of Verticillin A Stock Solution

Rationale: Proper preparation and storage of Verticillin A are crucial for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with most cell culture media at low concentrations.

Materials:

-

Verticillin A (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Allow the vial of Verticillin A powder to equilibrate to room temperature before opening to prevent condensation.

-

Prepare a stock solution of Verticillin A by dissolving it in DMSO. A common stock concentration is 1-10 mM. For example, to prepare a 1 mM stock solution, dissolve the appropriate mass of Verticillin A in DMSO.

-

Vortex the solution until the Verticillin A is completely dissolved.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Culture and Treatment

Rationale: The choice of cell line is dependent on the research question. The following is a general protocol that can be adapted for various adherent cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., OVCAR8, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Verticillin A stock solution (from Protocol 1)

-

Vehicle control (DMSO)

-

Sterile cell culture plates (e.g., 96-well, 6-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Culture cells in complete medium in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into the appropriate cell culture plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of Verticillin A in complete cell culture medium from the stock solution. It is critical to also prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of Verticillin A used.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Verticillin A or the vehicle control.

-

Incubate the cells for the desired treatment duration. Treatment times can range from a few hours to several days depending on the endpoint being measured. For example, an 8-hour treatment has been used for subsequent colony formation assays.[7]

Caption: General experimental workflow for cell treatment with Verticillin A.

Cytotoxicity Assessment: MTT Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is useful for determining the IC50 of Verticillin A.

Materials:

-

Cells treated with Verticillin A in a 96-well plate (from Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Following the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells by pipetting or shaking the plate for 5-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

Rationale: Annexin V staining is a common method for detecting apoptosis. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.

Materials:

-

Cells treated with Verticillin A in a 6-well plate (from Protocol 2)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells with cold PBS and centrifuge again.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

References

- Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC - NIH. (n.d.).

- Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - AACR Journals. (2020, January 3).

- Verticillin A Overcomes Apoptosis Resistance in Human Colon Carcinoma through DNA Methylation-Dependent Upregulation of BNIP3 - AACR Journals. (n.d.).

- Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed. (n.d.).

- This cancer-fighting molecule took 50 years to build - ScienceDaily. (2025, December 22).

- MIT and Harvard crack decades-old chemistry puzzle tied to cancer therapy. (2026, January 8).

- Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PubMed. (n.d.).

- Fungal Molecule Shows Promise Against Brain Cancer - Neuroscience News. (2025, December 4).

- Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential. (n.d.).

- US20140161785A1 - Verticillin A Inhibition of Histone Methyltransferases - Google Patents. (n.d.).

- MIT chemists synthesize a fungal compound that holds promise for treating brain cancer. (2025, December 3).

- Potential Anti-Cancer Fungal Compound Finally Synthesized After 55 Years - Science Alert. (2026, January 7).

- Total Synthesis and Anticancer Study of (+)-Verticillin A - PubMed - NIH. (2025, December 17).

- Total Synthesis and Anticancer Study of (+)-Verticillin A - ChemRxiv. (2025, September 10).

- Verticillin A sensitizes cancer cells to TRAIL and cancer drugs | RxWiki. (2011, October 13).

- Early epigenetic changes and DNA damage do not predict clinical response in an overlapping schedule of 5-azacytidine and entinostat in patients with myeloid malignancies - PMC - NIH. (n.d.).

- Total Synthesis and Anticancer Study of (+)-Verticillin A - American Chemical Society. (2025, November 18).

- Histone Modifications Represent a Key Epigenetic Feature of Epithelial-to-Mesenchyme Transition in Pancreatic Cancer - MDPI. (n.d.).

- Inhibitors of DNA Methylation, Histone Deacetylation, and Histone Demethylation: A Perfect Combination for Cancer Therapy - PubMed. (n.d.).

- Histone methylation: a dynamic mark in health, disease and inheritance - PMC. (n.d.).

Sources

- 1. Verticillins: fungal epipolythiodioxopiperazine alkaloids with chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencealert.com [sciencealert.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. mugglehead.com [mugglehead.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. US20140161785A1 - Verticillin A Inhibition of Histone Methyltransferases - Google Patents [patents.google.com]

- 7. Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Verticillin A Causes Apoptosis and Reduces Tumor Burden in High-Grade Serous Ovarian Cancer by Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Synthesis and Anticancer Study of (+)-Verticillin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Inhibitors of DNA Methylation, Histone Deacetylation, and Histone Demethylation: A Perfect Combination for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Histone methylation: a dynamic mark in health, disease and inheritance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Verticillin A inhibits colon cancer cell migration and invasion by targeting c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]